molecular formula C6H7ClO3 B1628229 1-Acetoxycyclopropanecarboxylic acid chloride CAS No. 253434-23-0

1-Acetoxycyclopropanecarboxylic acid chloride

Cat. No. B1628229
CAS RN: 253434-23-0
M. Wt: 162.57 g/mol
InChI Key: VHLBPPIUDAUUFY-UHFFFAOYSA-N
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Description

1-Acetoxycyclopropanecarboxylic acid, also known as 1-acetoxycyclopropanecarboxylic acid chloride, is a compound with the molecular weight of 144.13 . It is typically stored in a dry room at normal temperature . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1-Acetoxycyclopropanecarboxylic acid chloride can be achieved through the conversion of carboxylic acids to their corresponding acid chlorides . This occurs rapidly in the presence of a tertiary amine base and 3,3-dichlorocyclopropenes via aromatic cation-activated nucleophilic acyl substitution .


Molecular Structure Analysis

The molecular structure of 1-Acetoxycyclopropanecarboxylic acid chloride is represented by the linear formula C6H8O4 . The InChI code for this compound is 1S/C6H8O4/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) .


Chemical Reactions Analysis

Acyl chlorides, such as 1-Acetoxycyclopropanecarboxylic acid chloride, are extremely reactive . They are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .


Physical And Chemical Properties Analysis

1-Acetoxycyclopropanecarboxylic acid chloride is a solid compound . It is stored in a dry room at normal temperature .

Mechanism of Action

The reaction mechanism of 1-Acetoxycyclopropanecarboxylic acid chloride involves a nucleophilic attack on the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .

Safety and Hazards

1-Acetoxycyclopropanecarboxylic acid chloride is a hazardous compound . It is recommended to avoid eating, drinking, or smoking when using this product . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 1-Acetoxycyclopropanecarboxylic acid chloride, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Future research may focus on improving the efficiency and selectivity of these reactions.

properties

IUPAC Name

(1-carbonochloridoylcyclopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBPPIUDAUUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558866
Record name 1-(Chlorocarbonyl)cyclopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxycyclopropanecarboxylic acid chloride

CAS RN

253434-23-0
Record name 1-(Chlorocarbonyl)cyclopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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